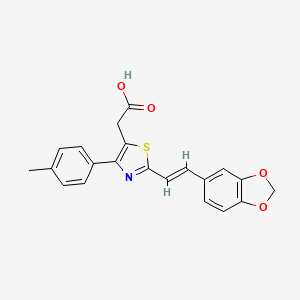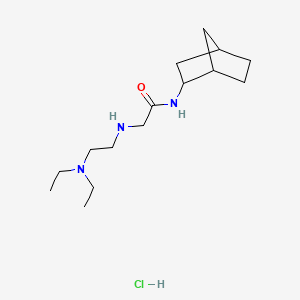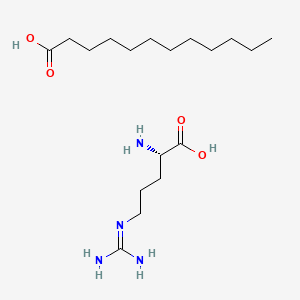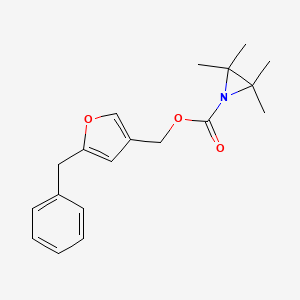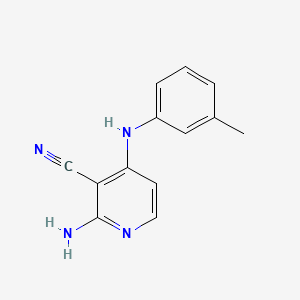
Ethanone, 1-phenyl-2-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole est un composé hétérocyclique appartenant à la classe des 1,3,4-thiadiazoles. Ces composés sont connus pour leurs diverses activités biologiques, notamment antimicrobiennes, antifongiques et anticancéreuses . La structure du 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole est constituée d'un cycle thiadiazole substitué par des groupes benzoylméthyl et phénylamino, qui contribuent à ses propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole implique généralement la réaction du 2-amino-5-mercapto-1,3,4-thiadiazole avec le chlorure de benzoyle en présence d'une base comme la pyridine . La réaction se déroule par la formation d'un intermédiaire, qui subit ensuite une cyclisation pour former le produit final. Les conditions réactionnelles comprennent généralement le reflux des réactifs dans un solvant approprié tel que l'éthanol ou l'acétonitrile pendant plusieurs heures.
Méthodes de production industrielle
La production industrielle du 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, les principes de la chimie verte, tels que l'utilisation de solvants et de catalyseurs écologiques, peuvent être appliqués pour minimiser l'impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions
Le 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole subit diverses réactions chimiques, notamment :
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; conditionsmilieu acide ou basique, température ambiante à reflux.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; conditionsolvants anhydres, températures basses à modérées.
Substitution : Halogènes, électrophiles ; conditionssolvants polaires, température ambiante à reflux.
Principaux produits formés
Oxydation : Sulfoxydes, sulfones.
Réduction : Amines, alcools.
Substitution : Dérivés de thiadiazole substitués.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément de base pour la synthèse de molécules et de matériaux plus complexes.
Industrie : Utilisé dans le développement d'agrochimiques, tels que les herbicides et les fongicides.
Mécanisme d'action
Le mécanisme d'action du 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole implique son interaction avec diverses cibles moléculaires et voies :
Activité antimicrobienne : Le composé perturbe l'intégrité de la membrane cellulaire des bactéries et des champignons, ce qui entraîne la lyse et la mort des cellules.
Activité anticancéreuse : Il inhibe la prolifération des cellules cancéreuses en induisant l'apoptose et l'arrêt du cycle cellulaire.
Mécanisme D'action
The mechanism of action of 2-Benzoylmethyl-5-phenylamino-1,3,4-thiadiazole involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Benzoylméthyl-5-amino-1,3,4-thiadiazole
- 2-Benzoylméthyl-5-méthylamino-1,3,4-thiadiazole
- 2-Benzoylméthyl-5-éthylamino-1,3,4-thiadiazole
Unicité
Le 2-benzoylméthyl-5-phénylamino-1,3,4-thiadiazole se distingue par son motif de substitution unique, qui confère des propriétés chimiques et biologiques distinctes. La présence du groupe phénylamino augmente sa lipophilie et sa capacité à interagir avec les membranes biologiques, contribuant à ses puissantes activités antimicrobiennes et anticancéreuses .
Propriétés
Numéro CAS |
132334-18-0 |
|---|---|
Formule moléculaire |
C16H13N3OS |
Poids moléculaire |
295.4 g/mol |
Nom IUPAC |
2-(5-anilino-1,3,4-thiadiazol-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C16H13N3OS/c20-14(12-7-3-1-4-8-12)11-15-18-19-16(21-15)17-13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19) |
Clé InChI |
AOIBZAZYUCXJCP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC2=NN=C(S2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


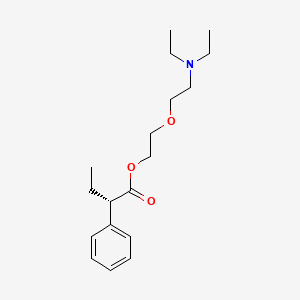


![2-iodo-9-[(2-methoxyphenyl)methyl]-N-methylpurin-6-amine](/img/structure/B12725203.png)

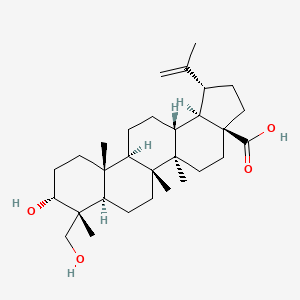
![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

